molecular formula C22H28N2O6S B2449222 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide CAS No. 1005297-04-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide

Cat. No. B2449222
M. Wt: 448.53
InChI Key: DPLPLUYZOKFZMT-UHFFFAOYSA-N
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Description

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide” is a complex organic compound. It contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also has phenyl groups and a benzamide moiety.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds with structures related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide have been synthesized and studied for their biological activities. For instance, Patel and Dhameliya (2010) explored the synthesis of N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide derivatives, which exhibited promising antibacterial activities and are considered prospective antimicrobials Patel & Dhameliya, 2010.

  • Additionally, Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and conducted antimicrobial screening against various bacteria and fungi. These compounds were found to provide valuable therapeutic intervention for microbial diseases Desai et al., 2013.

Potential Therapeutic Interventions

  • Raffa et al. (2002) investigated N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides, focusing on their antifungal activity. The study revealed that specific derivatives possessed interesting activities toward phytopathogenic fungal strains, indicating their potential as therapeutic agents Raffa et al., 2002.

  • Theoclitou et al. (2011) discovered a compound named AZD4877 from a series of novel kinesin spindle protein (KSP) inhibitors, exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as an anticancer agent Theoclitou et al., 2011.

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-4-28-19-13-16(14-20(29-5-2)21(19)30-6-3)22(25)23-17-9-7-10-18(15-17)24-11-8-12-31(24,26)27/h7,9-10,13-15H,4-6,8,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPLUYZOKFZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide

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